

# The PROTAC ARM165: A Myeloid-Lineage Specific Approach to Targeting Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ARM165    |           |
| Cat. No.:            | B15619388 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for **ARM165**, a novel heterobifunctional degrader molecule, and its effects on the myeloid cell lineage, with a specific focus on Acute Myeloid Leukemia (AML).

# **Executive Summary**

ARM165 is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the catalytic subunit of phosphoinositide 3-kinase gamma (PI3Ky), PIK3CG.[1] [2][3][4][5] Research has identified the PIK3CG/p110y–PIK3R5/p101 axis as a critical prosurvival signaling module in AML cells, with its expression largely restricted to the myeloid compartment.[1][4] By targeting PIK3CG for degradation, ARM165 effectively ablates downstream AKT signaling, leading to potent anti-leukemic effects.[1][2][4] Preclinical studies have demonstrated the superiority of ARM165 over small-molecule inhibitors of PI3Ky, showcasing its potential as a therapeutic strategy for AML, both as a monotherapy and in combination with existing treatments like venetoclax.[1][3]

# Mechanism of Action: The PI3Ky-AKT Signaling Axis in AML







In acute myeloid leukemia, the PI3Ky signaling pathway is a key driver of cell survival and proliferation.[1] The catalytic subunit PIK3CG, in complex with its regulatory subunit PIK3R5, activates the downstream kinase AKT.[1] This signaling cascade promotes cell growth and survival.

ARM165 is a heterobifunctional molecule that co-opts the cell's natural protein disposal machinery. It is designed based on the structure of the PI3Ky small-molecule inhibitor AZ2.[1] One end of ARM165 binds to PIK3CG, while the other end binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of PIK3CG, marking it for degradation by the proteasome. The specific degradation of PIK3CG leads to a sustained shutdown of AKT signaling, ultimately reducing the viability of AML cells.[1]





Click to download full resolution via product page

Caption: Mechanism of action of ARM165 in AML cells.



# **Quantitative Data on the Effects of ARM165**

The following tables summarize the key quantitative findings from preclinical evaluations of **ARM165**.

Table 1: In Vitro Efficacy of ARM165 in AML and Non-AML Cell Lines

| Compound                                     | Cell Type          | IC50 (μM)                   | Notes                                                                                                                                                            |
|----------------------------------------------|--------------------|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ARM165                                       | AML Cells          | Data indicates high potency | ARM165 significantly reduced the viability of AML cells. Specific IC50 values were not available in the reviewed abstracts but were shown to be superior to AZ2. |
| AZ2 (parental inhibitor)                     | AML Cells          | Less potent than<br>ARM165  | The degrader function of ARM165 improves efficacy over simple inhibition.                                                                                        |
| ARM204 (non-<br>PIK3CG-targeting<br>control) | AML Cells          | High (inactive)             | Demonstrates the target specificity of ARM165.                                                                                                                   |
| ARM165                                       | Non-AML Cell Lines | High (inactive)             | Did not reduce viability or colony- forming capacity, confirming myeloid- lineage specificity.[1]                                                                |

Data synthesized from representative growth inhibition curves presented in supplementary materials of the primary research.[6]

Table 2: In Vivo Effects of ARM165 in Murine Models of AML



| Mouse Model                                     | Treatment           | Key Outcomes                                                               |
|-------------------------------------------------|---------------------|----------------------------------------------------------------------------|
| Syngeneic (CBFB-Myh11-<br>driven AML)           | ARM165              | Significantly reduced disease burden in bone marrow, spleen, and blood.[1] |
| Xenotransplantation (Primary AML patient cells) | ARM165              | Significantly reduced disease burden in bone marrow, spleen, and blood.[1] |
| Syngeneic & Xenotransplantation                 | ARM165 + Venetoclax | Potentiated the anti-leukemic effect of venetoclax.[1]                     |

# **Experimental Protocols and Methodologies**

The following section details the methodologies employed in the preclinical assessment of **ARM165**.

# **In Vitro Assays**

- Cell Viability Assays:
  - Objective: To determine the concentration-dependent effect of ARM165 on the viability of AML and non-AML cell lines.
  - General Protocol: Cells were plated in 96-well plates and treated with increasing concentrations of ARM165, the parental inhibitor AZ2, or a non-targeting control. After a defined incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay. IC50 values were calculated from the resulting dose-response curves.[7]
- Colony-Forming Assays:
  - Objective: To assess the long-term effect of ARM165 on the proliferative capacity of AML cells.
  - General Protocol: AML cells were treated with ARM165 for a specified duration. Following treatment, cells were washed and plated in methylcellulose-based medium. Colonies were



allowed to form over a period of 10-14 days, after which they were stained and counted. A reduction in colony number indicates an anti-proliferative effect.

#### Western Blotting:

- Objective: To confirm the degradation of PIK3CG and assess the impact on downstream AKT signaling.
- General Protocol: AML cells were treated with ARM165 for various time points. Cell
  lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then
  transferred to a membrane and probed with primary antibodies specific for PIK3CG,
  phospho-AKT, total AKT, and a loading control (e.g., GAPDH). A decrease in PIK3CG and
  phospho-AKT levels, without a change in total AKT, would confirm the mechanism of
  action.[1]

#### Unbiased Proteomics:

- Objective: To determine the specificity of **ARM165**-induced protein degradation.
- General Protocol: AML cells were treated with either ARM165 or a vehicle control. Cell
  lysates were collected, and proteins were digested into peptides. Peptides were then
  analyzed by mass spectrometry to identify and quantify the abundance of thousands of
  proteins. A specific decrease in PIK3CG levels in the ARM165-treated group would
  demonstrate the selectivity of the degrader.[1]

## In Vivo Murine Models

- Objective: To evaluate the anti-leukemic efficacy and safety of **ARM165** in a living organism.
- General Protocol:
  - Model Generation: Two primary models were used: a syngeneic model created by injecting CBFB-Myh11-driven murine AML cells into immunocompetent mice, and a patient-derived xenograft (PDX) model where primary human AML cells were transplanted into immunodeficient mice.[1]
  - Treatment: Once leukemia was established, mice were treated with ARM165 (a toxicity study in naive mice used a dose of 0.051 mg/kg via IV injection for seven consecutive



days), a vehicle control, and/or in combination with venetoclax.[1][5]

Monitoring and Endpoint Analysis: Disease progression was monitored by assessing the
percentage of leukemic cells in the peripheral blood, bone marrow, and spleen via flow
cytometry. At the end of the study, tissues were harvested for further analysis.[1]



Click to download full resolution via product page

**Caption:** Preclinical evaluation workflow for **ARM165**.

## **Conclusion and Future Directions**

**ARM165** represents a promising, highly specific therapeutic strategy for Acute Myeloid Leukemia. By leveraging the cell's own protein degradation machinery, **ARM165** achieves a



sustained and potent inhibition of the PI3Ky-AKT pathway, which is critical for AML cell survival. [1] The myeloid-lineage-restricted expression of its target, PIK3CG, suggests a favorable therapeutic window, potentially minimizing the off-target effects often associated with conventional chemotherapies.[1]

The preclinical data strongly support the continued development of **ARM165**. Future studies will likely focus on optimizing the in vivo efficacy, delivery, and pharmacokinetic properties of PI3Ky-targeting degrader molecules.[1] Furthermore, the synergistic effect observed with venetoclax opens a promising avenue for combination therapies in AML, potentially overcoming resistance mechanisms and improving patient outcomes.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. A metabolic synthetic lethality of phosphoinositide 3-kinase-driven cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [The PROTAC ARM165: A Myeloid-Lineage Specific Approach to Targeting Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15619388#arm165-effects-on-myeloid-cell-lineage]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com